![molecular formula C11H17NO3 B070330 Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate CAS No. 179060-29-8](/img/structure/B70330.png)
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate
Übersicht
Beschreibung
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate, also known as A77 1726, is a chemical compound that has been found to possess several pharmacological properties. It is a prodrug of leflunomide, which is used in the treatment of rheumatoid arthritis. The compound has been extensively studied for its potential use in the treatment of various diseases.
Wirkmechanismus
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate acts by inhibiting the activity of dihydroorotate dehydrogenase, which is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for the proliferation of immune cells.
Biochemische Und Physiologische Effekte
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate has been found to possess several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. The compound has also been found to inhibit the proliferation of T cells and B cells, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate in lab experiments is its specificity for dihydroorotate dehydrogenase. This specificity allows for the selective inhibition of immune cell proliferation without affecting other cell types. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which can lead to adverse effects on cell viability.
Zukünftige Richtungen
There are several future directions for the study of Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate. One direction is the investigation of its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Another direction is the development of more potent and selective inhibitors of dihydroorotate dehydrogenase, which can lead to more effective treatments for immune-related diseases. Additionally, the compound can be studied for its potential use in combination therapies with other drugs.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, immunomodulatory, and antiproliferative properties. The compound has been studied for its potential use in the treatment of rheumatoid arthritis, multiple sclerosis, and psoriasis.
Eigenschaften
CAS-Nummer |
179060-29-8 |
|---|---|
Produktname |
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate |
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
tert-butyl N-[2-(furan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)12-6-4-9-5-7-14-8-9/h5,7-8H,4,6H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
WCYYCMDUMYZLDU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC1=COC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=COC=C1 |
Synonyme |
Carbamic acid, [2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine](/img/structure/B70248.png)
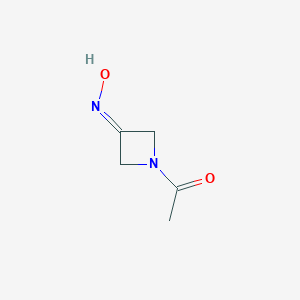
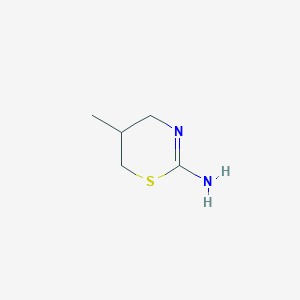
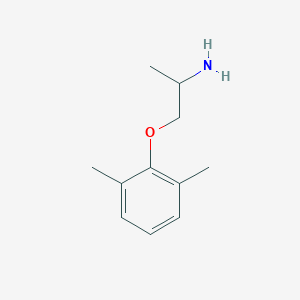
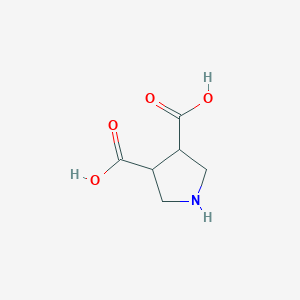
![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)
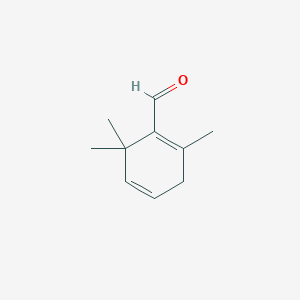
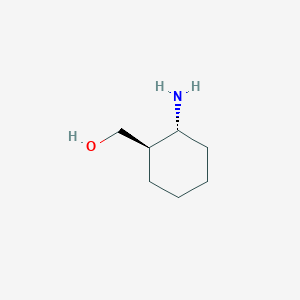
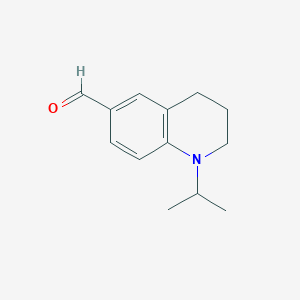

![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)
![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)
![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)